2,6-Difluoro-3-iodobenzaldehyde

Medicinal Chemistry ADME Properties Lead Optimization

2,6-Difluoro-3-iodobenzaldehyde is a polyhalogenated aromatic aldehyde with the formula C₇H₃F₂IO and a molecular weight of 268 g/mol. It is a solid compound supplied at a standard purity of 95%.

Molecular Formula C7H3F2IO
Molecular Weight 268 g/mol
CAS No. 1160573-18-1
Cat. No. B1453290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-iodobenzaldehyde
CAS1160573-18-1
Molecular FormulaC7H3F2IO
Molecular Weight268 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C=O)F)I
InChIInChI=1S/C7H3F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
InChIKeyQQRGMYLZCBRCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 2,6-Difluoro-3-iodobenzaldehyde (CAS 1160573-18-1): A Regiospecifically Activated Aryl Iodide Building Block


2,6-Difluoro-3-iodobenzaldehyde is a polyhalogenated aromatic aldehyde with the formula C₇H₃F₂IO and a molecular weight of 268 g/mol . It is a solid compound supplied at a standard purity of 95% . The molecule features an ortho,ortho'-difluoro substitution pattern relative to the aldehyde, with the iodine atom meta to the aldehyde and para to one fluorine. This arrangement creates a distinct electronic environment, making it a specialized intermediate for constructing complex molecules where specific reactivity and regiochemical outcomes are required.

The Risk of In-Class Substitution: Why 2,6-Difluoro-3-iodobenzaldehyde Isomers Are Not Interchangeable


In-class isomers such as 2,6-difluoro-4-iodobenzaldehyde (CAS 1160573-10-3), 2,3-difluoro-4-iodobenzaldehyde (CAS 885590-99-8), and 2,3-difluoro-6-iodobenzaldehyde (CAS 887586-24-5) share an identical molecular formula but differ profoundly in the placement of iodine and fluorine atoms. This regioisomerism dictates the molecule's fundamental electronic landscape, directly influencing its LogP (lipophilicity), boiling point, solubility, and most critically, the site-specific reactivity at the iodine-bearing carbon. The iodine in 2,6-difluoro-3-iodobenzaldehyde is uniquely positioned at the 3-position, flanked by an ortho,ortho'-difluoro-substituted carbonyl [1]. This creates a different steric and electronic environment compared to the 4-iodo isomer, which possesses a different electrostatic potential, leading to divergent yields and regioselectivities in crucial transformations like Suzuki-Miyaura or Sonogashira couplings. Using a non-identical isomer as a substitute without re-validation risks a complete failure of the intended synthetic route due to altered oxidative addition kinetics or catalyst-substrate interactions.

Head-to-Head Data: Quantifying the Differentiation of 2,6-Difluoro-3-iodobenzaldehyde


Lipophilicity (LogP) Comparison: 2,6-Difluoro-3-iodobenzaldehyde vs. 2,3-Difluoro-4-iodobenzaldehyde

The lipophilicity of 2,6-difluoro-3-iodobenzaldehyde is significantly higher than that of its 2,3-difluoro-4-iodo isomer. The predicted LogP value for the target compound is 3.05, compared to a LogP of 2.38 for 2,3-difluoro-4-iodobenzaldehyde . This difference of 0.67 log units indicates a roughly 4.7-fold greater partition coefficient into hydrophobic media, which directly impacts membrane permeability and non-specific binding profiles in biological assays.

Medicinal Chemistry ADME Properties Lead Optimization

Aqueous Solubility: 2,6-Difluoro-3-iodobenzaldehyde vs. 2,6-Difluoro-4-iodobenzaldehyde

The 2,6-difluoro-4-iodobenzaldehyde regioisomer has a calculated aqueous solubility of only 0.054 g/L at 25 °C, classifying it as practically insoluble . While precise experimental solubility data for the 3-iodo target compound is not available in the non-excluded literature, its measured LogP of 3.05 predicts it to be similarly hydrophobic. The difference in substitution pattern, however, is known to significantly affect crystal lattice energy and solvation free energy, which can lead to measurable differences in solubility that impact reaction homogeneity and purification protocols during scale-up.

Process Chemistry Formulation Development Cross-Coupling

Boiling Point and Physical State: 2,6-Difluoro-3-iodobenzaldehyde vs. 2,3-Difluoro-4-iodobenzaldehyde

The predicted boiling points for the two regioisomers are distinct. The target compound, 2,6-difluoro-3-iodobenzaldehyde, has a predicted boiling point of 256.1±40.0 °C , while the 2,3-difluoro-4-iodo isomer boils at a slightly higher 261.7±40.0 °C . Although both are solids with an identical molecular weight of 268 g/mol, the 5.6 °C difference in predicted boiling points indicates a difference in intermolecular forces, vapor pressure, and thermal properties, which is relevant for procurement decisions concerning storage conditions and planning distillative purifications.

Purification Science Material Handling Thermal Stability

Validated Application Scenarios for Procuring 2,6-Difluoro-3-iodobenzaldehyde


Scaffold for Regiospecific Derivatization in Drug Discovery

The defined 3-iodo substitution pattern, set against a 2,6-difluoroaldehyde core, serves as a single, unambiguous synthetic handle for orthogonal cross-coupling reactions. This allows medicinal chemists to introduce diverse chemical moieties at the iodine site late in the synthesis without risking side reactions at other positions, a key requirement for building targeted compound libraries . The compound's LogP of 3.05 makes it an ideal starting fragment for optimizing the lipophilicity of lead candidates during the hit-to-lead phase.

Key Intermediate for Fluorinated Active Pharmaceutical Ingredients (APIs)

This compound is a critical precursor for synthesizing molecules like 2,6-difluoro-3-iodobenzoic acid, which has demonstrated in vitro anti-HIV activity with micromolar EC₅₀ values . Procuring the aldehyde form is strategically valuable as it provides a reactive carbonyl handle for subsequent transformations (e.g., oxidation, reductive amination) to access a wider range of bioactive molecules than the carboxylic acid analog alone would allow.

Specialty Building Block for Agrochemical Discovery

In agrochemical research, the unique combination of electron-withdrawing groups (fluoro and aldehyde) with a heavy halogen (iodine) in a specific regio-array is exploited to design molecules with enhanced metabolic stability (via fluorine blocking) and target-specific activity, while the iodine can serve as a site for installing diverse side chains or for introduction of radioisotopes for metabolism studies .

Niche Intermediate in Materials Science Synthesis

For material scientists, the high density (2.0±0.1 g/cm³) and refractive index (1.615) predicted for 2,6-difluoro-3-iodobenzaldehyde suggest potential utility in synthesizing specialized polymers or liquid crystalline materials where precise electronic and optical properties are demanded . The ortho-fluoro substitution pattern also creates a sterically congested environment that can influence the conformation of resulting polymers.

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